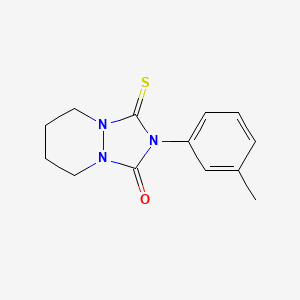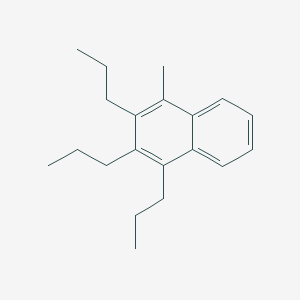![molecular formula C24H20S2 B14601319 Azulene, 1,3-bis[(4-methylphenyl)thio]- CAS No. 61035-79-8](/img/structure/B14601319.png)
Azulene, 1,3-bis[(4-methylphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 1,3-bis[(4-methylphenyl)thio]- is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene and is characterized by a fused five-membered and seven-membered ring structure. The compound Azulene, 1,3-bis[(4-methylphenyl)thio]- features two 4-methylphenylthio groups attached at the 1 and 3 positions of the azulene core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 1,3-bis[(4-methylphenyl)thio]- typically involves the reaction of azulene with 4-methylbenzenethiol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1,3-dibromoazulene reacts with 4-methylbenzenethiol in the presence of magnesium to form the desired compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of Azulene, 1,3-bis[(4-methylphenyl)thio]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Azulene, 1,3-bis[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic substitution reactions are common, where the azulene core undergoes substitution at the 1 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Azulene, 1,3-bis[(4-methylphenyl)thio]- has several applications in scientific research:
作用機序
The mechanism of action of Azulene, 1,3-bis[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may involve disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Vetivazulene: Found in natural sources like vetiver oil, with potential therapeutic applications.
Uniqueness
Azulene, 1,3-bis[(4-methylphenyl)thio]- is unique due to the presence of two 4-methylphenylthio groups, which enhance its chemical reactivity and biological activity compared to other azulene derivatives. This structural modification allows for a broader range of applications in both scientific research and industrial processes.
特性
CAS番号 |
61035-79-8 |
|---|---|
分子式 |
C24H20S2 |
分子量 |
372.5 g/mol |
IUPAC名 |
1,3-bis[(4-methylphenyl)sulfanyl]azulene |
InChI |
InChI=1S/C24H20S2/c1-17-8-12-19(13-9-17)25-23-16-24(22-7-5-3-4-6-21(22)23)26-20-14-10-18(2)11-15-20/h3-16H,1-2H3 |
InChIキー |
ORSXOBXWAUYOOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=C3C2=CC=CC=C3)SC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

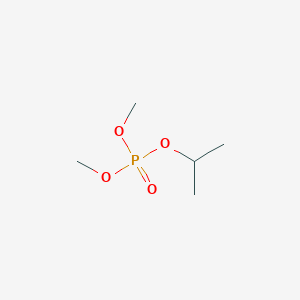

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
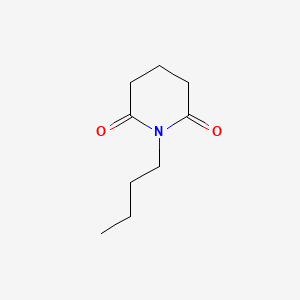
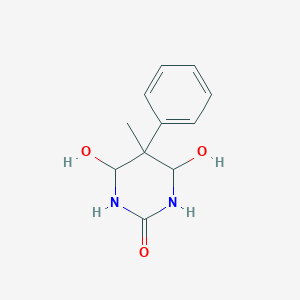

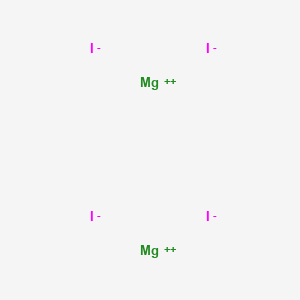
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
